molecular formula C26H24N2O3 B11466011 3'-hydroxy-2-methyl-1'-[2-(3-methylphenoxy)ethyl]-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

3'-hydroxy-2-methyl-1'-[2-(3-methylphenoxy)ethyl]-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B11466011
M. Wt: 412.5 g/mol
InChI Key: JJCAHOCZUKODAE-UHFFFAOYSA-N
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Description

3’-hydroxy-2-methyl-1’-[2-(3-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound characterized by its unique biindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-hydroxy-2-methyl-1’-[2-(3-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Biindole Core: The biindole core can be synthesized through a series of cyclization reactions involving indole derivatives.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions.

    Attachment of the Phenoxyethyl Side Chain: The phenoxyethyl side chain is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3’-hydroxy-2-methyl-1’-[2-(3-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenoxyethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides and organometallic compounds are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Modified phenoxyethyl derivatives.

Scientific Research Applications

3’-hydroxy-2-methyl-1’-[2-(3-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-hydroxy-2-methyl-1’-[2-(3-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3’-hydroxy-2-methyl-1’-[2-(4-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
  • 3’-hydroxy-2-methyl-1’-[2-(2-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one

Uniqueness

3’-hydroxy-2-methyl-1’-[2-(3-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of 3’-hydroxy-2-methyl-1’-[2-(3-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-[2-(3-methylphenoxy)ethyl]indol-2-one

InChI

InChI=1S/C26H24N2O3/c1-17-8-7-9-19(16-17)31-15-14-28-23-13-6-4-11-21(23)26(30,25(28)29)24-18(2)27-22-12-5-3-10-20(22)24/h3-13,16,27,30H,14-15H2,1-2H3

InChI Key

JJCAHOCZUKODAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(C2=O)(C4=C(NC5=CC=CC=C54)C)O

Origin of Product

United States

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